molecular formula C22H14BrN3 B2746697 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-77-2

8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2746697
CAS No.: 901263-77-2
M. Wt: 400.279
InChI Key: PIYHGQWWMWTNDV-UHFFFAOYSA-N
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Description

8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with bromine and phenyl groups attached at specific positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds in the quinolinyl-pyrazole family have been studied for their efficacy against various targets .

Mode of Action

It’s worth noting that certain synthesized compounds in the quinolinyl-pyrazole family have been screened for their class ii c-met inhibition activity . This suggests that these compounds may interact with their targets by inhibiting specific enzymes, thereby altering cellular processes.

Biochemical Pathways

The inhibition of c-met, as seen in related compounds , could potentially affect various cellular signaling pathways, leading to downstream effects such as altered cell growth and proliferation.

Result of Action

Related compounds in the quinolinyl-pyrazole family have been noted for their potential apoptosis-inducing activity , suggesting that these compounds may induce cell death as a result of their action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization and bromination steps. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction forms an intermediate, which is then subjected to N-alkylation using sodium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The pyrazole and quinoline rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

8-bromo-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3/c23-16-11-12-20-18(13-16)22-19(14-24-20)21(15-7-3-1-4-8-15)25-26(22)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYHGQWWMWTNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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